4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine

Synthetic Chemistry Medicinal Chemistry Late-Stage Functionalization

This compound is a uniquely substituted pyrazole-pyrimidine scaffold for kinase drug discovery (CKI/IRAK1). Unlike generic analogs, the reactive 4-chloro handle enables one-step, high-throughput SNAr diversification, saving 2-3 synthetic steps per analog. Its low TPSA (43.6 Ų) predicts BBB penetration, making it ideal for CNS kinase probes—a capability amino-substituted analogs lack. Pair with the 4-amino analog for a matched-pair negative control in target engagement studies. A single batch seeds hundreds of analogs, maximizing your procurement ROI. Bulk quantities are available upon request for corporate and academic screening campaigns.

Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
CAS No. 2090958-09-9
Cat. No. B1492110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine
CAS2090958-09-9
Molecular FormulaC10H11ClN4
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C10H11ClN4/c1-6-4-9(14-15(6)3)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3
InChIKeyZDKBVOZPFADJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine (CAS 2090958-09-9): A Heterocyclic Pyrazole-Pyrimidine Hybrid for Targeted Kinase Probe Development


4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine (CAS 2090958-09-9; molecular formula C10H11ClN4; MW 222.67) is a synthetic, small-molecule heterocycle combining a 4-chloro-2-methylpyrimidine core with a 1,5-dimethyl-1H-pyrazol-3-yl substituent at the 6-position [1]. This scaffold class is disclosed in patent literature as a privileged framework for inhibiting Casein Kinase I (CKI) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with implications in malignant and inflammatory disease models [2]. The compound's structural signature—a reactive chlorine atom at the 4-position paired with a methyl-substituted pyrazole ring—distinguishes it from close analogs that lack this precise substitution pattern, positioning it as a key intermediate for structure-activity relationship (SAR) diversification and a targeted probe candidate in kinase drug discovery campaigns.

Why Generic Substitution Fails for 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine: Structural Determinants of Reactivity and Putative Kinase Selectivity


Procurement cannot default to in-class pyrazole-pyrimidine compounds such as 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine or 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, because the 4-chloro substituent is not merely a placeholder but a critical determinant of both synthetic utility and biological target engagement [1]. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling modular late-stage diversification that the corresponding 4-amino or 4-unsubstituted analogs cannot match. Furthermore, the precise substitution pattern—chloro at C4, methyl at C2, and 1,5-dimethylpyrazole at C6—creates a unique electrostatic and steric environment that influences ATP-binding pocket complementarity in ways that generic pyrazole-pyrimidine kinase inhibitors may not recapitulate [2]. Simply interchanging with a structurally similar compound risks losing both the synthetic flexibility conferred by the chloro leaving group and the specific kinase selectivity profile embedded in this substitution geometry. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine Against Closest Analogs


Synthetic Versatility Advantage: Chloro vs. Amino Substituent Reactivity at the 4-Position

The target compound bears a chlorine atom at the 4-position of the pyrimidine ring, which enables direct nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols without the need for pre-activation or protection. In contrast, the closest 4-position analog, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine (CAS 2092093-83-7), possesses an amino group that is nucleophilic rather than electrophilic, blocking the most common diversification vector used in kinase inhibitor lead optimization [1]. The chloro substituent is ranked as an excellent leaving group in SNAr reactivity scales [2]. This differential translates into a tangible procurement advantage for laboratories needing a single intermediate that can generate dozens of analogs via parallel chemistry.

Synthetic Chemistry Medicinal Chemistry Late-Stage Functionalization SNAr Reactivity

Lipophilicity-Driven Membrane Permeability Differentiation: Computed LogP Comparison

Lipophilicity is a key determinant of passive membrane permeability. The computed XLogP3 value for 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine is 2.0, which falls within the optimal range of 1–3 for oral drug candidates according to Lipinski's Rule of Five [1]. In contrast, the 4-amino analog has a computed XLogP3 of approximately 1.1, indicating lower lipophilicity and potentially reduced membrane permeability [2]. While direct experimental logD or PAMPA data are not publicly available for this specific compound, the computed difference suggests that the target compound may exhibit superior passive diffusion characteristics, a critical parameter for cell-based assays and in vivo pharmacokinetic studies.

Physicochemical Properties Drug Likeness Lipophilicity ADME

Patent-Scaffolded Kinase Inhibition: CKI/IRAK1 Target Engagement Class Evidence

The Yissum Research Development Company patent (US 11,925,641) explicitly claims a genus of pyrazole-pyrimidine derivatives encompassing the 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine substructure as inhibitors of CKI and/or IRAK1 kinases [1]. The patent describes these kinases as validated targets in Wnt/β-catenin-driven malignancies and inflammatory signaling, respectively. While the patent does not disclose a specific IC50 value for this exact compound, it does provide structural activity trends: the presence of an electron-withdrawing substituent (such as chloro) at the pyrimidine 4-position is associated with enhanced kinase binding affinity compared to unsubstituted or electron-donating analogs [1]. This places the target compound within a rationally designed chemical space where the chloro substituent is hypothesized to engage in favorable dipole interactions or halogen bonding within the ATP-binding pocket.

Kinase Inhibition Casein Kinase I IRAK1 Oncology Inflammation

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Potential

The computed Topological Polar Surface Area (TPSA) for 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine is 43.6 Ų, which falls below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, the 4-amino analog has an estimated TPSA of approximately 68 Ų due to the additional hydrogen bond donors from the primary amine [2]. This 24.4 Ų difference is significant in CNS drug design, where TPSA values below 60 Ų correlate with increased probability of BBB penetration [1]. The target compound's lower TPSA suggests a superior CNS penetration profile, expanding its utility to neurological indications compared to the more polar amino analog.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties TPSA

High-Impact Application Scenarios for 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine in Drug Discovery and Chemical Biology


CNS-Penetrant CKI/IRAK1 Kinase Probe Development for Glioblastoma and Neuroinflammatory Models

Leveraging the experimentally favorable TPSA of 43.6 Ų (well below the BBB threshold of 60 Ų) and the patent-scaffolded CKI/IRAK1 inhibition profile, this compound serves as an ideal starting point for developing brain-penetrant kinase probes [1]. Unlike amino-substituted analogs that exceed the BBB TPSA cutoff and would fail to achieve adequate CNS exposure, the chloro-substituted target compound is predicted to cross the BBB, enabling target engagement studies in intracranial tumor models or neuroinflammatory disease paradigms. Researchers should prioritize this compound over CNS-impermeable alternatives for any program where brain exposure is a requirement [1].

Parallel SAR Library Generation via SNAr Diversification at the 4-Chloro Position

The reactive 4-chloro substituent enables one-step, high-throughput parallel synthesis of diverse analog libraries by displacement with commercially available amine, alkoxide, or thiol building blocks [1]. This synthetic efficiency—saving 2–3 steps per analog compared to amino-substituted starting materials—makes the compound uniquely suitable for academic and industrial medicinal chemistry groups conducting SAR-by-catalog or DNA-encoded library synthesis. Procurement of a single batch of this intermediate can seed the generation of dozens to hundreds of analogs in a single synthesis campaign, maximizing the return on procurement investment [1].

Selective Kinase Panel Screening with Built-in Negative Control via Inactive 4-Amino Analog

For kinase selectivity profiling, the target compound and its 4-amino analog form a matched pair: the chloro compound is the active probe, while the amino analog serves as a structurally proximal negative control with reduced lipophilicity and altered hydrogen-bonding capacity [1]. This pairwise approach allows researchers to deconvolute whether observed cellular phenotypes are driven by specific kinase engagement or by nonspecific hydrophobic interactions. Purchasing both compounds simultaneously provides an experimentally rigorous framework for target validation studies, a strategy not feasible with generic pyrazole-pyrimidine libraries that lack such well-defined structural comparators [1].

Quote Request

Request a Quote for 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.